molecular formula C12H9NO4 B15067261 9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one CAS No. 16639-42-2

9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one

Katalognummer: B15067261
CAS-Nummer: 16639-42-2
Molekulargewicht: 231.20 g/mol
InChI-Schlüssel: XXFUNNQZTHYWPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one is a heterocyclic compound that belongs to the class of furochromones. This compound is known for its unique structural features, which include a fused furan and chromone ring system. It has garnered significant interest in the scientific community due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with suitable amines can lead to the formation of the desired furochromone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are often employed to isolate and purify the final product. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one stands out due to its unique amino and hydroxyl functional groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

16639-42-2

Molekularformel

C12H9NO4

Molekulargewicht

231.20 g/mol

IUPAC-Name

9-amino-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C12H9NO4/c1-5-4-7(14)8-10(15)6-2-3-16-11(6)9(13)12(8)17-5/h2-4,15H,13H2,1H3

InChI-Schlüssel

XXFUNNQZTHYWPP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.